![molecular formula C13H12F6O B14374388 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one CAS No. 90269-50-4](/img/structure/B14374388.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from 2-methylbutyl bromide in the presence of a catalyst such as magnesium. The reaction is carried out in an anhydrous solvent like diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a butanone moiety, which distinguishes it from other similar compoundsFor instance, the butanone group may confer different pharmacokinetic properties compared to the ethanol or isocyanate derivatives .
Propriétés
Numéro CAS |
90269-50-4 |
|---|---|
Formule moléculaire |
C13H12F6O |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-3-7(2)11(20)8-4-9(12(14,15)16)6-10(5-8)13(17,18)19/h4-7H,3H2,1-2H3 |
Clé InChI |
ZOQOURJGEWOSAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


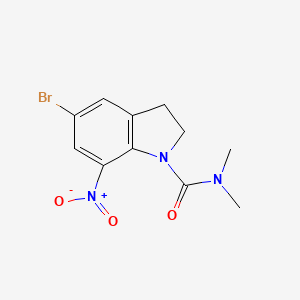
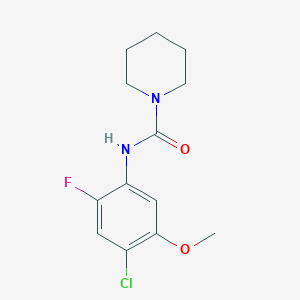

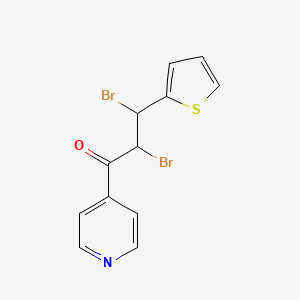
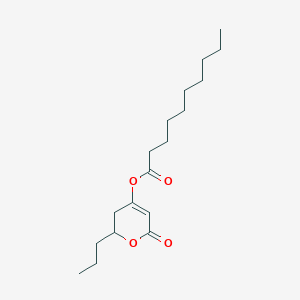
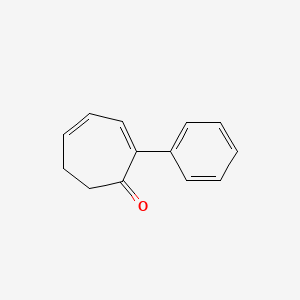
![3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one](/img/structure/B14374341.png)
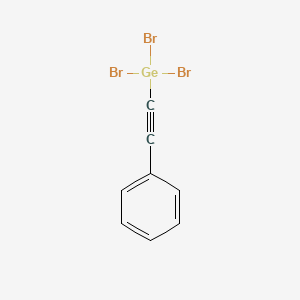
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
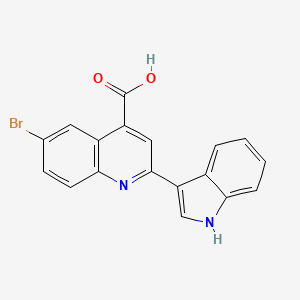

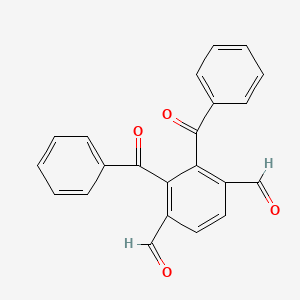
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)

